Vebicorvir exerts its antiviral activity by inhibiting the function of the HBV core protein [, , , ]. This protein plays a crucial role in various stages of the HBV replication cycle, including capsid assembly, reverse transcription of the viral pregenomic RNA, and viral DNA synthesis. By interfering with these processes, Vebicorvir aims to suppress HBV replication and reduce viral load in infected individuals.
Vebicorvir demonstrates promising antiviral activity against HBV, particularly when combined with existing antiviral therapies like entecavir [, , , ]. Studies have shown that this combination therapy can lead to:
Research also suggests that analyzing viral sequence diversity during Vebicorvir treatment may provide insights into HBV resistance mechanisms []. A study observed that greater sequence diversity during the early phase of HBV decline on Vebicorvir plus entecavir correlated with lower viral rebound rates when patients were switched to entecavir monotherapy [].
CAS No.: 108418-13-9
CAS No.: 13770-96-2
CAS No.: 802590-64-3
CAS No.: 646-83-3
CAS No.: 18953-50-9
CAS No.: